2'-Fluoro-4'-octyloxyacetophenone
Description
2'-Fluoro-4'-octyloxyacetophenone is a fluorinated acetophenone derivative characterized by a fluorine atom at the 2' position and a long-chain octyloxy group (-OCH₂(CH₂)₆CH₃) at the 4' position of the aromatic ring.
Properties
IUPAC Name |
1-(2-fluoro-4-octoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FO2/c1-3-4-5-6-7-8-11-19-14-9-10-15(13(2)18)16(17)12-14/h9-10,12H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADHYLAWFKTTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379167 | |
| Record name | 2'-Fluoro-4'-octyloxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203066-98-2 | |
| Record name | 1-[2-Fluoro-4-(octyloxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203066-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-4'-octyloxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-4’-octyloxyacetophenone can be achieved through several routes. One common method involves the reaction of 1-bromooctane with 2’-fluoro-4’-hydroxyacetophenone . The reaction typically takes place in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydroxy group with the octyloxy group, resulting in the formation of 2’-Fluoro-4’-octyloxyacetophenone .
Industrial Production Methods
Industrial production methods for 2’-Fluoro-4’-octyloxyacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-4’-octyloxyacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro and octyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2’-Fluoro-4’-octyloxyacetophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Fluoro-4’-octyloxyacetophenone involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to specific targets, while the octyloxy group can influence its solubility and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The table below summarizes key physical properties of 2'-fluoro-4'-octyloxyacetophenone and related derivatives:
| Compound Name | Substituents (2', 4') | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 2'-Fluoro-4'-hydroxyacetophenone | F, OH | C₈H₇FO₂ | 154.14 | 125 | Pharmaceutical intermediates |
| 2'-Fluoro-4'-methoxyacetophenone | F, OCH₃ | C₉H₉FO₂ | 168.16 | Not reported | Organic synthesis, agrochemicals |
| This compound | F, OCH₂(CH₂)₆CH₃ | C₁₅H₂₁FO₂ | 252.33 | Not reported | Surfactants, specialty polymers |
| 4'-Fluoroacetophenone | H, F | C₈H₇FO | 138.14 | Not reported | Solvent, fragrances |
Key Observations :
- Hydrophobicity: The octyloxy group significantly increases molecular weight and hydrophobicity compared to hydroxy or methoxy derivatives, which may enhance solubility in non-polar solvents .
- Melting Points: Shorter substituents (e.g., -OH) result in higher melting points due to hydrogen bonding (e.g., 125°C for 2'-fluoro-4'-hydroxyacetophenone) , while longer alkyl chains (e.g., octyloxy) likely reduce crystallinity, leading to lower or unobserved melting points.
- Synthetic Pathways : Methoxy and hydroxy analogs are synthesized via AlCl₃-catalyzed acylation and subsequent alkylation (e.g., methyl iodide for methoxy derivatives) . The octyloxy variant would require analogous alkylation with octyl halides.
Reactivity and Functional Group Interactions
- Hydrogen Bonding: The hydroxyl group in 2'-fluoro-4'-hydroxyacetophenone participates in hydrogen bonding, influencing its reactivity in electrophilic substitution reactions and crystallization behavior .
- Electron-Withdrawing Effects : The fluorine atom at the 2' position exerts an electron-withdrawing effect, activating the aromatic ring toward nucleophilic attack at the 4' position. This effect is consistent across all fluorinated analogs .
Biological Activity
2'-Fluoro-4'-octyloxyacetophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H25FO2. Its structure features a fluorine atom at the 2' position and an octyloxy group at the 4' position on the acetophenone core. These modifications may influence its solubility, hydrophobicity, and interaction with biological targets.
The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the octyloxy group enhances binding affinity, potentially leading to modulation of various biological pathways. Although the precise mechanisms remain to be fully elucidated, preliminary studies suggest possible pathways involving:
- Antimicrobial Activity : Interference with bacterial cell membrane integrity and inhibition of macromolecular biosynthesis.
- Anticancer Activity : Induction of apoptosis in cancer cells through cell cycle arrest and modulation of signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 0.39 μg/mL for certain derivatives . The compound's mechanism may involve disruption of bacterial membrane potential and inhibition of DNA topoisomerase IV activity .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The compound has been evaluated using multiple assays, including:
- MTT Assay : To assess cell viability.
- Colony Formation Assays : To evaluate long-term effects on cell proliferation.
The results indicated that treatment with this compound led to significant reductions in cell viability and colony formation in tested tumor cells .
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested alongside other compounds for their antibacterial properties against Mycobacterium tuberculosis. It demonstrated superior efficacy compared to structurally similar compounds, suggesting that the octyloxy group enhances its biological activity .
- Cytotoxicity Screening : A detailed cytotoxicity screening on various mammalian cell lines revealed that this compound exhibited selective toxicity towards cancerous cells while sparing normal cells, indicating potential for therapeutic applications .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Structural Characteristics |
|---|---|---|---|
| 2'-Fluoro-4'-methoxyacetophenone | Moderate | Low | Methoxy group at 4' position |
| 2'-Fluoro-4'-hexyloxyacetophenone | High | Moderate | Hexyloxy group at 4' position |
| This compound | High | High | Octyloxy group at 4' position |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
